molecular formula C13H21NO5 B13073750 Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid

Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid

Katalognummer: B13073750
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: NUZRIMJKEIXVTQ-GUBZILKMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid is a bicyclic organic compound featuring a fused pyrano[3,2-b]pyrrole ring system. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protective moiety for amines, while the carboxylic acid at position 5 enhances polarity and reactivity. This compound is typically utilized as a chiral intermediate in pharmaceutical synthesis, leveraging its stereochemical complexity for enantioselective reactions .

Eigenschaften

Molekularformel

C13H21NO5

Molekulargewicht

271.31 g/mol

IUPAC-Name

(3aS,5S,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-6-9-8(14)4-5-10(18-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1

InChI-Schlüssel

NUZRIMJKEIXVTQ-GUBZILKMSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CC[C@H](O2)C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC(O2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Protection of Amine Group

  • Reagents : Di-tert-butyl dicarbonate (Boc2O), triethylamine
  • Conditions : Performed in an inert atmosphere (e.g., nitrogen) at room temperature.
  • Purpose : Protects the amine group to prevent side reactions during subsequent steps.

Step 2: Formation of Pyrano Ring

  • Reagents : Suitable lactone precursor and a reducing agent (e.g., sodium borohydride or lithium aluminum hydride).
  • Mechanism : Reduction followed by intramolecular cyclization forms the bicyclic pyrano ring system.
  • Stereochemistry : Controlled by reaction conditions and choice of catalyst.

Step 3: Carboxylation

  • Reagents : Carbon dioxide (CO2) or a carboxylating agent.
  • Conditions : Typically carried out under high pressure and low temperature to ensure regioselectivity.
  • Outcome : Introduction of the carboxylic acid group at position 5.

Step 4: Final Purification

  • Techniques such as high-performance liquid chromatography (HPLC) or recrystallization are employed to isolate the pure compound.

Optimization Strategies

To improve yield and stereoselectivity:

  • Use of chiral catalysts during cyclization to enhance enantiomeric purity.
  • Optimization of Boc protection conditions to minimize side reactions.
  • Employing continuous flow reactors for scalability and reproducibility.

Data Summary Table

Step Reagents/Conditions Purpose Key Observations
Boc Protection Boc2O, triethylamine, RT Protects amine group High yield (>90%)
Pyrano Ring Formation Lactone precursor, reducing agent Forms bicyclic structure Requires precise temperature control
Carboxylation CO2, high pressure Introduces carboxylic acid functionality Regioselective with optimized conditions
Purification HPLC/Recrystallization Isolates pure compound Purity >98% achieved

Challenges and Considerations

  • Stereochemical Control : Ensuring correct stereochemistry at all chiral centers is critical for biological activity.
  • Yield Optimization : Multi-step synthesis often leads to reduced overall yield; therefore, each step must be optimized.
  • Scalability : Transitioning from laboratory-scale synthesis to industrial-scale production may require modifications such as continuous flow chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines .

Wirkmechanismus

The mechanism of action of Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. The compound’s unique structure allows it to bind selectively to its targets, modulating their activity and leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomerism in Fused Ring Systems

  • Pyrano[4,3-b]pyrrole Derivative: The compound rac-(3aR,7aS)-1-[(tert-butoxy)carbonyl]-octahydropyrano[4,3-b]pyrrole-3a-carboxylic acid () differs in the fusion position of the pyran and pyrrole rings ([4,3-b] vs. [3,2-b]).
  • Furo[2,3-c]pyrrole Derivative :
    rac-(3S,3aS,6aS)-5-Boc-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid (CAS 1273566-11-2, ) replaces the pyran oxygen with a furan oxygen, shortening the fused ring system. This modification decreases ring size, which may enhance conformational flexibility but reduce stability under acidic conditions .

Cyclopenta[c]pyrrole Analogues

  • rel-(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid (CAS 442877-23-8, ) features a five-membered cyclopentane fused to pyrrole. The reduced ring strain in this system improves thermal stability compared to the six-membered pyrano ring in the target compound .

Functional Group Variations

  • Hydroxymethyl vs. Carboxylic Acid: Racemic-(3aR,5R,7aR)-tert-butyl 5-(hydroxymethyl)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1310381-38-4, ) substitutes the carboxylic acid with a hydroxymethyl group. This eliminates acidity (pKa ~4.7 for carboxylic acid vs. ~15 for alcohol) and reduces hydrogen-bonding capacity, impacting solubility in aqueous media .

Stereochemical Differences

  • Enantiopure vs. Racemic Forms :
    While the target compound is racemic, enantiopure derivatives like (3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid (CAS 1310381-24-8, ) are critical in asymmetric synthesis. Enantiopure compounds often exhibit superior binding affinity in drug-receptor interactions compared to racemic mixtures .

Data Tables

Table 1: Key Structural and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Ring System Key Functional Groups
Racemic-(3aR,5R,7aR)-1-Boc-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid Not Provided C13H21NO5* 283.31* Pyrano[3,2-b]pyrrole Boc, Carboxylic Acid
rac-(3aR,7aS)-1-Boc-octahydropyrano[4,3-b]pyrrole-3a-carboxylic acid EN300-1256709 C13H21NO5 283.31 Pyrano[4,3-b]pyrrole Boc, Carboxylic Acid
rel-(3aR,5r,6aS)-2-Boc-octahydrocyclopenta[c]pyrrole-5-carboxylic acid 442877-23-8 C12H19NO4 241.28 Cyclopenta[c]pyrrole Boc, Carboxylic Acid
Racemic-(3aR,5R,7aR)-tert-butyl 5-(hydroxymethyl)pyrano[3,2-b]pyrrole carboxylate 1310381-38-4 C13H23NO4 257.33 Pyrano[3,2-b]pyrrole Boc, Hydroxymethyl

*Inferred from structural analogs in and .

Research Findings and Implications

  • Reactivity : The carboxylic acid group in the target compound enables facile amide coupling, a key step in peptidomimetic synthesis. In contrast, hydroxymethyl derivatives require oxidation to carboxylic acids for similar reactivity .
  • Boc Group Stability: All Boc-protected analogs are labile under strong acidic conditions (e.g., HCl/dioxane), but pyrano[3,2-b]pyrrole derivatives exhibit slower deprotection kinetics than furopyrrole systems due to steric shielding .
  • Stereochemical Impact : Racemic mixtures are cost-effective for early-stage drug discovery, while enantiopure variants (e.g., CAS 1310381-24-8) are prioritized for preclinical studies to avoid off-target effects .

Biologische Aktivität

Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉N₁O₄
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 73286-70-1

The compound features a pyrrole ring system that is often associated with various pharmacological activities. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it suitable for further chemical modifications and biological evaluations.

Biological Activity Overview

Research indicates that compounds similar to racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid exhibit a variety of biological activities, including:

  • Anticancer Activity : Studies have shown that pyrrole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, pyrrole-based compounds have been identified as inhibitors of JAK3, which is involved in various cancer types .
  • Antimicrobial Properties : The compound's structural analogs have demonstrated antimicrobial activity against several pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Antiviral Effects : Some pyrrole derivatives have shown promise in antiviral applications, particularly against viral infections like HCV. The ability to modulate immune responses makes these compounds valuable in developing antiviral therapies .

Case Studies and Research Findings

  • Inhibition of JAK3 :
    • A study highlighted the effectiveness of certain pyrrole derivatives in inhibiting JAK3 activity. This inhibition leads to reduced cell proliferation in various cancer cell lines, indicating potential therapeutic applications for racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid in oncology .
  • Antimicrobial Screening :
    • In a screening study involving multiple pyrrole derivatives, racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid was tested against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity at micromolar concentrations .
  • Antiviral Activity :
    • Research focusing on the antiviral properties of pyrrole compounds revealed that racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid could inhibit viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of JAK3
AntimicrobialSignificant antibacterial activity
AntiviralInhibition of viral replication

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.